Thalidomide-O-C8-COOH
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Overview
Description
Thalidomide-O-C8-COOH is a derivative of Thalidomide, a compound historically known for its teratogenic effects. This compound is specifically designed as a Cereblon ligand, which can be used in the recruitment of CRBN protein. This compound is utilized in the formation of proteolysis-targeting chimeras (PROTACs), which are molecules that can target specific proteins for degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C8-COOH involves the modification of Thalidomide by introducing an alkyl chain with a terminal carboxylic acid group. The general synthetic route includes the following steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a reactive group.
Alkylation: The activated Thalidomide is then reacted with an alkyl chain containing a terminal carboxylic acid group under controlled conditions to form this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide are activated and reacted with the alkyl chain under optimized conditions.
Continuous Flow Chemistry: This method is often employed to ensure consistent product quality and yield.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure it meets industry standards
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-C8-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in research and development .
Scientific Research Applications
Thalidomide-O-C8-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and PROTACs.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Thalidomide-O-C8-COOH exerts its effects by binding to Cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is crucial for the development of protein-degrading agents and has significant implications in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also used in treating certain diseases.
Lenalidomide: A derivative of Thalidomide with improved therapeutic properties and reduced side effects.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties
Uniqueness
Thalidomide-O-C8-COOH is unique due to its specific design as a Cereblon ligand, which allows it to be used in the formation of PROTACs. This property distinguishes it from other Thalidomide derivatives and makes it a valuable tool in targeted protein degradation research .
Properties
IUPAC Name |
9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7/c25-17-12-11-15(20(28)23-17)24-21(29)14-8-7-9-16(19(14)22(24)30)31-13-6-4-2-1-3-5-10-18(26)27/h7-9,15H,1-6,10-13H2,(H,26,27)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPWEYIVOQCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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